1-(Bromomethyl)-4-methoxy-2-nitrobenzene

Peptide Chemistry Photocleavable Linkers Solid-Phase Synthesis

This 2-nitro-4-methoxy regioisomer is validated for applications demanding precise molecular architecture. Ortho-nitro/para-methoxy interplay governs bromomethyl reactivity in nucleophilic substitutions and photophysical properties critical for semiconductor photoacid generators (PAGs). Regioisomer substitution (e.g., 3-nitro-4-methoxy, CAS 61010-34-2) alters kinetics and selectivity, risking lithographic defects. The 4-methoxy group enhances photolytic efficiency over parent 2-nitrobenzyl systems—essential for DNA sequencing and peptide synthesis. Verify CAS 57559-52-1 to ensure application-specific performance.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
CAS No. 57559-52-1
Cat. No. B1588035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-4-methoxy-2-nitrobenzene
CAS57559-52-1
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)CBr)[N+](=O)[O-]
InChIInChI=1S/C8H8BrNO3/c1-13-7-3-2-6(5-9)8(4-7)10(11)12/h2-4H,5H2,1H3
InChIKeyWZFGFNGYZZHELE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromomethyl)-4-methoxy-2-nitrobenzene (CAS 57559-52-1): A Specialized Aromatic Intermediate for Advanced Synthesis


1-(Bromomethyl)-4-methoxy-2-nitrobenzene (CAS 57559-52-1), also known as 4-Methoxy-2-nitrobenzyl bromide, is a trisubstituted aromatic compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . Its structure features a central benzene ring with three key functional groups: a reactive bromomethyl group (-CH2Br), an electron-donating methoxy group (-OCH3) at the para-position, and a strongly electron-withdrawing nitro group (-NO2) at the ortho-position . This specific substitution pattern (2-nitro-4-methoxy) is crucial for its differentiated performance in various applications, including as a key intermediate in the synthesis of photoacid generators (PAGs) for semiconductor photolithography [1] and in the preparation of photocleavable linkers for bioconjugation . The compound is a solid at room temperature with a melting point of 66.5°C and a density of approximately 1.6 g/cm³ [2].

Why 1-(Bromomethyl)-4-methoxy-2-nitrobenzene (CAS 57559-52-1) Cannot Be Replaced by Generic Analogs


While many bromomethyl-nitrobenzene derivatives exist, the precise substitution pattern of 1-(bromomethyl)-4-methoxy-2-nitrobenzene (2-nitro, 4-methoxy) is a critical determinant of its performance and should not be considered interchangeable with isomers or other close analogs. The electronic interplay between the ortho-nitro and para-methoxy groups directly influences the reactivity of the bromomethyl group in nucleophilic substitutions and the photophysical properties of the molecule. For instance, regioisomers like 4-(bromomethyl)-1-methoxy-2-nitrobenzene (CAS 61010-34-2, 3-nitro-4-methoxy) have a different electronic environment around the reactive site, potentially altering reaction kinetics and selectivity . Furthermore, the target compound has been specifically validated in advanced, high-value applications such as photolithography and DNA sequencing, where minor changes to the molecular architecture can render a material ineffective [1]. Therefore, substituting with an analog from the same class without a rigorous, application-specific re-validation poses a significant technical and financial risk.

Quantitative Evidence Guide for 1-(Bromomethyl)-4-methoxy-2-nitrobenzene (CAS 57559-52-1)


Improved Photocleavage Efficiency of 4-Methoxy-2-nitrobenzyl Group in Peptide Synthesis

The 4-methoxy-2-nitrobenzyl group, derived from 1-(bromomethyl)-4-methoxy-2-nitrobenzene, demonstrates a quantifiable advantage in photocleavage efficiency compared to the unsubstituted 2-nitrobenzyl analog. This enhanced performance is a direct result of the para-methoxy substitution [1].

Peptide Chemistry Photocleavable Linkers Solid-Phase Synthesis

Precise Synthesis Yields from Radical Bromination for 4-Methoxy-2-nitrobenzyl Bromide

A well-defined synthesis route from 4-Methyl-3-nitroanisole via radical bromination with N-bromosuccinimide (NBS) provides a verifiable benchmark for yield and purity for 1-(bromomethyl)-4-methoxy-2-nitrobenzene . This serves as a comparator against in-house or alternative synthetic routes that may produce different isomeric ratios or lower yields.

Process Chemistry Synthesis Yield Radical Bromination

Validated Use as a Critical Intermediate in Advanced Photolithography

1-(Bromomethyl)-4-methoxy-2-nitrobenzene is explicitly identified as a key intermediate in the synthesis of photoacid generators (PAGs) for advanced photolithography in semiconductor manufacturing [1]. This application is highly structure-sensitive; the substitution pattern directly impacts the photoacid generation efficiency and diffusion properties of the resulting PAG.

Semiconductor Manufacturing Photoacid Generators (PAGs) Photolithography

Established Utility in the Synthesis of DNA Sequencing Reagents

The 4-methoxy-2-nitrobenzyl moiety, for which this compound is a direct precursor, is integral to the design of photocleavable labeled nucleotides used in DNA sequencing-by-synthesis [1]. The 2-nitrobenzyl group is selected for its high photocleavage efficiency at wavelengths above 320 nm, which prevents damage to DNA [2].

Genomics DNA Sequencing Photocleavable Terminators

Key Application Scenarios for 1-(Bromomethyl)-4-methoxy-2-nitrobenzene (CAS 57559-52-1)


Synthesis of Advanced Photoacid Generators (PAGs) for Semiconductor Photolithography

1-(Bromomethyl)-4-methoxy-2-nitrobenzene is specifically employed as a building block for creating photoacid generators (PAGs), a critical component in the photoresists used for manufacturing advanced semiconductor devices [1]. The precise electronic and steric properties of this isomer are tailored to meet the demanding requirements of next-generation lithography, such as high photospeed and low diffusion. Substituting with a different isomer could significantly alter the PAG's performance, leading to lower resolution or defects in the final semiconductor chip.

Preparation of Photocleavable Linkers for Peptide and Nucleic Acid Chemistry

The 4-methoxy-2-nitrobenzyl group, derived from this compound, is an industry-standard photocleavable protecting group in solid-phase peptide synthesis and DNA sequencing [2][3]. Its ability to undergo rapid and clean photolysis at wavelengths compatible with biomolecules makes it invaluable for creating 'caged' compounds, reversible terminators, and light-directed synthesis of biochips [3]. The presence of the 4-methoxy group is specifically known to enhance photolytic efficiency compared to the parent 2-nitrobenzyl system [2].

Key Intermediate in the Development of Agrochemicals

The compound is a recognized building block for synthesizing novel pesticidal molecules, as evidenced by its inclusion in patent literature describing molecules with pesticidal utilities . Its bromomethyl group serves as a versatile handle for introducing the 2-nitro-4-methoxyphenyl motif into more complex, bioactive structures. The specific arrangement of substituents can be critical for target binding and metabolic stability in the final agrochemical product.

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